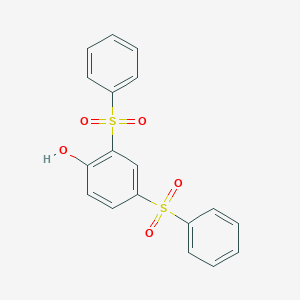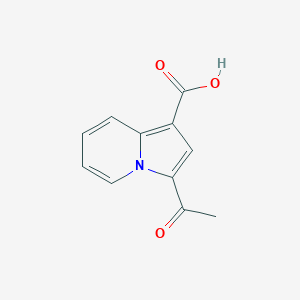
(2E)-3-(4-Bromophenyl)acryloyl chloride
Übersicht
Beschreibung
(2E)-3-(4-Bromophenyl)acryloyl chloride: is an organic compound with the molecular formula C9H6BrClO It is a derivative of acryloyl chloride, where the hydrogen atom at the 4-position of the phenyl ring is substituted with a bromine atom
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: Utilized in the development of new polymers with specific characteristics.
Biology and Medicine:
Drug Development: It can be used in the synthesis of pharmaceutical compounds.
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Industry:
Material Science: Used in the production of advanced materials with specific properties.
Chemical Manufacturing: Acts as a building block in the synthesis of various industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Acryloyl Chloride Route: One common method involves the reaction of acryloyl chloride with 4-bromobenzaldehyde in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields (2E)-3-(4-Bromophenyl)acryloyl chloride.
Industrial Production Methods: Industrially, this compound can be synthesized through a similar route but on a larger scale, often using automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: (2E)-3-(4-Bromophenyl)acryloyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Polymerization: It can also be used as a monomer in polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Lewis acids or bases depending on the reaction.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Polymers: When used in polymerization reactions, it can form polymers with unique properties.
Wirkmechanismus
The mechanism of action of (2E)-3-(4-Bromophenyl)acryloyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The bromine atom on the phenyl ring can also participate in further chemical transformations, adding to the versatility of this compound.
Vergleich Mit ähnlichen Verbindungen
Acryloyl Chloride: The parent compound without the bromine substitution.
4-Bromobenzoyl Chloride: Similar structure but with a different functional group.
(2E)-3-Phenylacryloyl Chloride: Lacks the bromine substitution on the phenyl ring.
Uniqueness:
Reactivity: The presence of the bromine atom enhances the reactivity of the compound, making it more versatile in chemical synthesis.
Applications: Its unique structure allows for specific applications in polymer chemistry and drug development that are not possible with its analogs.
Eigenschaften
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLABICHHIYWLQM-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264174 | |
| Record name | (2E)-3-(4-Bromophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13565-09-8 | |
| Record name | (2E)-3-(4-Bromophenyl)-2-propenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(4-Bromophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
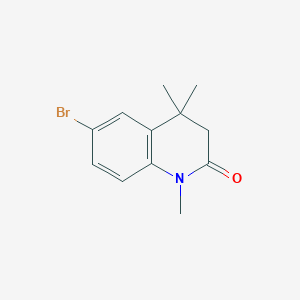

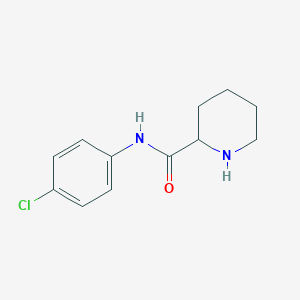
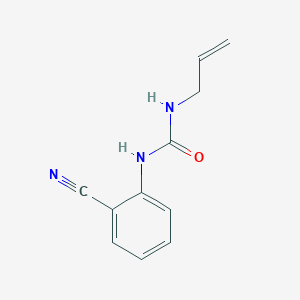
![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)
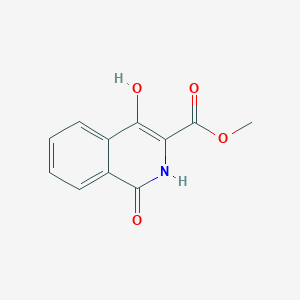

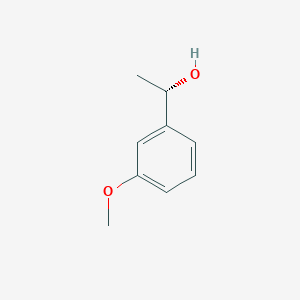
![7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B170062.png)


